molecular formula C35H33N3O B14146375 [4-(Diphenylmethyl)piperazin-1-yl][3-methyl-2-(4-methylphenyl)quinolin-4-yl]methanone CAS No. 438616-65-0

[4-(Diphenylmethyl)piperazin-1-yl][3-methyl-2-(4-methylphenyl)quinolin-4-yl]methanone

Cat. No.: B14146375
CAS No.: 438616-65-0
M. Wt: 511.7 g/mol
InChI Key: RLAKMVAGENJNEW-UHFFFAOYSA-N
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Description

[4-(Diphenylmethyl)piperazin-1-yl][3-methyl-2-(4-methylphenyl)quinolin-4-yl]methanone is a complex organic compound that features a piperazine ring and a quinoline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-(Diphenylmethyl)piperazin-1-yl][3-methyl-2-(4-methylphenyl)quinolin-4-yl]methanone typically involves multiple steps. One common approach is to start with the preparation of the piperazine derivative, followed by the introduction of the quinoline moiety. The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for efficiency and cost-effectiveness, often employing continuous flow techniques and advanced purification methods to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

[4-(Diphenylmethyl)piperazin-1-yl][3-methyl-2-(4-methylphenyl)quinolin-4-yl]methanone can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pressures to ensure the desired reaction pathway.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while substitution reactions can introduce various functional groups, altering the compound’s properties.

Scientific Research Applications

Chemistry

In chemistry, [4-(Diphenylmethyl)piperazin-1-yl][3-methyl-2-(4-methylphenyl)quinolin-4-yl]methanone is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules. It can serve as a probe to investigate enzyme activities or receptor binding.

Medicine

In medicine, this compound is explored for its therapeutic potential. It may act as a lead compound for developing new drugs targeting specific diseases.

Industry

In the industrial sector, this compound is used in the development of new materials and chemical processes. Its stability and reactivity make it suitable for various applications, including catalysis and material science.

Mechanism of Action

The mechanism of action of [4-(Diphenylmethyl)piperazin-1-yl][3-methyl-2-(4-methylphenyl)quinolin-4-yl]methanone involves its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

  • [2-[4-(Diphenylmethyl)piperazin-1-yl]ethoxy]acetic Acid Dihydrochloride
  • 2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamide
  • 2-(4-Methylpiperazin-1-yl)ethan-1-amine

Uniqueness

What sets [4-(Diphenylmethyl)piperazin-1-yl][3-methyl-2-(4-methylphenyl)quinolin-4-yl]methanone apart is its unique combination of a piperazine ring and a quinoline moiety. This structure provides distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

CAS No.

438616-65-0

Molecular Formula

C35H33N3O

Molecular Weight

511.7 g/mol

IUPAC Name

(4-benzhydrylpiperazin-1-yl)-[3-methyl-2-(4-methylphenyl)quinolin-4-yl]methanone

InChI

InChI=1S/C35H33N3O/c1-25-17-19-27(20-18-25)33-26(2)32(30-15-9-10-16-31(30)36-33)35(39)38-23-21-37(22-24-38)34(28-11-5-3-6-12-28)29-13-7-4-8-14-29/h3-20,34H,21-24H2,1-2H3

InChI Key

RLAKMVAGENJNEW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2C)C(=O)N4CCN(CC4)C(C5=CC=CC=C5)C6=CC=CC=C6

Origin of Product

United States

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